2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one
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Overview
Description
2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that features a tert-butylthio group attached to an ethanone backbone, with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluoroacetophenone with tert-butylthiol in the presence of a base. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets, while the tert-butylthio group can influence its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(2-fluorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(2-fluorophenyl)ethan-1-one
- 2-(Isopropylthio)-1-(2-fluorophenyl)ethan-1-one
Uniqueness
2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds with smaller alkylthio groups, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C12H15FOS |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
InChI Key |
AASCDRLWQYMLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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